molecular formula C13H7FN2O2 B6414183 MFCD18323460 CAS No. 1261937-24-9

MFCD18323460

Cat. No.: B6414183
CAS No.: 1261937-24-9
M. Wt: 242.20 g/mol
InChI Key: HOHTXVMLJVIZMV-UHFFFAOYSA-N
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Description

MFCD18323460 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are often explored for their biological activity, catalytic properties, or utility in organic synthesis.

Properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-12-2-1-8(6-15)5-10(12)9-3-4-16-7-11(9)13(17)18/h1-5,7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHTXVMLJVIZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692531
Record name 4-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-24-9
Record name 4-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323460 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the specific reagents and conditions used in the synthesis of this compound is essential for replicating the process in a laboratory setting .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity while minimizing environmental impact. Techniques such as distillation, crystallization, and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: MFCD18323460 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

MFCD18323460 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of MFCD18323460 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Based on evidence, compounds structurally or functionally similar to MFCD18323460 include:

Compound A : CAS 918538-05-3 (MDL MFCD11044885)
  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Properties: Solubility: 0.24 mg/mL (Log S = -2.99) Bioavailability Score: 0.55 CYP Inhibition: None Hazard Profile: H315 (skin irritation), H319 (eye irritation) .
Compound B : CAS 1533-03-5 (MDL MFCD00039227)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Properties :
    • Boiling Point: 215°C
    • BBB Permeability: Yes
    • Log S (ESOL): -2.47
    • Applications: Intermediate in trifluoromethylated drug synthesis .
Compound C : CAS 1046861-20-4 (MDL MFCD13195646)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • GI Absorption: High
    • Synthetic Accessibility Score: 2.07
    • Leadlikeness: 1.0 (indicating drug-likeness) .

Comparative Data Table

Property This compound (Inferred) Compound A Compound B Compound C
Molecular Formula C₆H₄ClN₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₆H₅BBrClO₂
Molecular Weight ~185–195 g/mol 188.01 202.17 235.27
Solubility (Log S) -2.5 to -3.0 -2.99 -2.47 -2.63
Bioavailability Moderate (0.5–0.6) 0.55 0.55 0.55
CYP Inhibition None (assumed) None Not reported None
Synthetic Accessibility Moderate (2.0–3.0) 2.07 1.64 2.07

Key Differences and Implications

Chlorine vs. Trifluoromethyl Substituents :

  • Compound A (chlorinated) exhibits higher reactivity in nucleophilic substitutions compared to Compound B (trifluoromethyl), which enhances metabolic stability in drug design .
  • The trifluoromethyl group in Compound B improves lipophilicity (Log P = 2.15 vs. 0.78 for Compound C), influencing membrane permeability .

Molecular Weight and Solubility :

  • Lower molecular weight compounds (e.g., Compound A) show better aqueous solubility, critical for oral bioavailability. This compound’s inferred weight (~190 g/mol) suggests balanced solubility and permeability .

Boron-Containing Derivatives :

  • Compound C’s boronic acid moiety enables unique applications in Suzuki-Miyaura cross-coupling reactions, a feature absent in halogenated analogues like Compound A .

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